3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride
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Overview
Description
3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromenylium derivatives, which are known for their vibrant colors and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Glycosylation: The attachment of the oxolan-2-yl group to the chromenylium core.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the phenyl and oxolan rings.
Chlorination: Addition of the chloride ion to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pH: To ensure the stability of intermediates and the final product.
Use of catalysts: To enhance the reaction rate and selectivity.
Purification techniques: Such as crystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromenylium core can be reduced to form dihydrochromenylium derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Quinones: Formed from oxidation reactions.
Dihydrochromenylium derivatives: Formed from reduction reactions.
Substituted chromenylium compounds: Formed from substitution reactions.
Scientific Research Applications
3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride: has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Scavenge free radicals: Due to its antioxidant properties.
Inhibit inflammatory pathways: By modulating the activity of specific enzymes and signaling molecules.
Bind to DNA or proteins: Affecting their function and stability.
Comparison with Similar Compounds
3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride: can be compared with other chromenylium derivatives, such as:
3,4-dihydroxyphenylchromenylium chloride: Lacks the oxolan-2-yl group, resulting in different chemical and biological properties.
5,7-dihydroxychromenylium chloride: Lacks the dihydroxyphenyl group, affecting its reactivity and applications.
The unique combination of functional groups in This compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H19ClO10 |
---|---|
Molecular Weight |
454.8 g/mol |
IUPAC Name |
3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride |
InChI |
InChI=1S/C20H18O10.ClH/c21-7-16-17(26)18(27)20(30-16)29-15-6-10-12(24)4-9(22)5-14(10)28-19(15)8-1-2-11(23)13(25)3-8;/h1-6,16-18,20-21,26-27H,7H2,(H3-,22,23,24,25);1H/t16-,17+,18-,20?;/m1./s1 |
InChI Key |
HFTQAINOSXGVSG-PWLSIXKISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
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